N-(2-(dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-ethyl-N-(4-methoxy-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S.ClH/c1-5-23-13(9-10-19-23)17(24)22(12-11-21(2)3)18-20-16-14(25-4)7-6-8-15(16)26-18;/h6-10H,5,11-12H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSQCLQRHZMSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound has shown weak COX-1 inhibitory activity and fair COX-2 inhibitory activity.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in the levels of prostaglandins, which are responsible for symptoms of inflammation such as pain, redness, and swelling.
Result of Action
The inhibition of COX enzymes by the compound leads to a decrease in the production of prostaglandins. This results in a reduction of inflammation, providing relief from symptoms associated with inflammatory conditions.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been shown to interact with various enzymes and proteins. They have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities. The specific interactions of this compound with enzymes, proteins, and other biomolecules need to be further investigated.
Biological Activity
N-(2-(dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 409.93 g/mol. It contains several functional groups, including a pyrazole ring, a thiazole ring, a dimethylamino group, and a methoxy group, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H24ClN5O2S |
| Molecular Weight | 409.93 g/mol |
| CAS Number | 1185086-45-6 |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization of reaction conditions. The general synthetic strategy includes:
- Preparation of the Pyrazole Ring : Initial formation of the pyrazole structure through condensation reactions.
- Thiazole Integration : Incorporation of the thiazole moiety, often through cyclization reactions.
- Final Modifications : Alkylation and functionalization to introduce the dimethylamino and methoxy groups.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with benzothiazole structures have shown activity against various bacterial strains, including Gram-positive and Gram-negative pathogens .
In vitro studies demonstrated that modifications in the substituents on the benzothiazole ring can enhance antibacterial activity. For example, compounds with halogen substitutions at the para position showed increased potency in inhibiting bacterial growth .
Anti-inflammatory and Antiviral Properties
Compounds in the same class as this compound are also noted for their anti-inflammatory and antiviral activities. The mechanism of action is believed to involve inhibition of specific enzymes or receptors involved in inflammatory pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-withdrawing groups enhances the biological activity of these compounds. For instance, modifications at the 4-position of the phenyl ring significantly influence inhibitory potency against various biological targets .
Case Studies
Recent studies have evaluated the biological effects of this compound in various cellular models:
- Cytotoxicity Assays : In human cancer cell lines (SK-Hep-1, MDA-MB-231), certain derivatives exhibited moderate cytotoxic effects with IC50 values ranging from 30 to 550 nM .
- Antibacterial Efficacy : Compounds were tested against common bacterial strains, showing minimum inhibitory concentrations (MICs) as low as 0.015 μg/mL for Streptococcus pneumoniae .
- Enzyme Inhibition Studies : Inhibition assays targeting DNA gyrase and topoisomerase IV demonstrated significant activity, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research has indicated that pyrazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures to N-(2-(dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride demonstrate effectiveness as inhibitors of various tumor cell lines. The mechanism often involves the inhibition of specific kinases or pathways associated with cancer progression .
2. Antimicrobial Properties:
The compound's structural features suggest potential antimicrobial activity. Pyrazoles have been reported to show efficacy against a range of pathogenic bacteria and fungi. This could be attributed to the ability of the compound to interfere with microbial metabolic processes .
3. Anti-inflammatory Effects:
Research indicates that certain pyrazole derivatives possess anti-inflammatory properties, potentially making them suitable candidates for treating inflammatory diseases. The incorporation of specific substituents can enhance these effects, leading to compounds that outperform standard anti-inflammatory drugs .
Biological Research Applications
1. Pharmacological Studies:
The compound serves as a valuable tool in pharmacological studies aimed at understanding drug-receptor interactions and the pharmacodynamics of new therapeutics. Its ability to modulate biological pathways makes it a candidate for further investigation in drug development .
2. Structure-Activity Relationship (SAR) Studies:
Due to its complex structure, this compound is ideal for SAR studies. Researchers can modify different parts of the molecule to assess their impact on biological activity, aiding in the design of more effective drugs .
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide functional group undergoes hydrolysis under acidic or basic conditions. This reaction is critical for modifying the compound’s pharmacological properties:
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Acidic Hydrolysis : In concentrated HCl at reflux, the carboxamide converts to a carboxylic acid and a secondary amine.
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Basic Hydrolysis : Using NaOH, the reaction yields a carboxylate salt and an amine derivative.
| Reaction Conditions | Reagents | Products |
|---|---|---|
| 6M HCl, 100°C, 12h | Hydrochloric acid | 1-Ethyl-1H-pyrazole-5-carboxylic acid + 2-(dimethylamino)ethylamine |
| 2M NaOH, 80°C, 8h | Sodium hydroxide | Sodium 1-ethyl-1H-pyrazole-5-carboxylate + Ethylammonium derivative |
Nucleophilic Substitution at the Thiazole Ring
The 4-methoxybenzo[d]thiazole component participates in electrophilic substitution and nucleophilic reactions, particularly at the sulfur or nitrogen atoms:
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Thionyl Chloride (SOCl₂) : Converts the methoxy group (–OCH₃) to a chlorinated derivative.
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Ammonium Thiocyanate (NH₄SCN) : Substitutes the methoxy group with a thiocyanate (–SCN) group .
| Reaction Site | Reagents | Product | References |
|---|---|---|---|
| Thiazole C-2 position | SOCl₂, 60°C, 4h | 4-Chlorobenzo[d]thiazole derivative | |
| Thiazole C-6 position | NH₄SCN, H₂O, 25°C | 6-Thiocyanatobenzo[d]thiazole intermediate |
Alkylation and Quaternization of the Dimethylaminoethyl Side Chain
The tertiary amine in the dimethylaminoethyl chain undergoes alkylation or quaternization, enhancing water solubility or enabling salt formation:
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Methyl Iodide (CH₃I) : Forms a quaternary ammonium salt.
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Ethyl Bromoacetate : Introduces ester functionality via alkylation .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Quaternization | CH₃I, DMF | 50°C, 6h | Quaternary ammonium iodide salt |
| Alkylation | Ethyl bromoacetate | K₂CO₃, DCM, 25°C, 12h | Ethyl ester derivative |
Diazotization and Azo Coupling
The aromatic amine group (if present) in related benzothiazole derivatives undergoes diazotization, forming azo dyes or copolymers :
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Diazonium Salt Formation : Using NaNO₂/HCl, followed by coupling with phenols or amines.
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Example : Coupling with methylmethacrylate yields acrylamide copolymers .
| Substrate | Diazotization Reagents | Coupling Partner | Product Application |
|---|---|---|---|
| 4-Arylthiazol-2-amine | NaNO₂, HCl, 0–5°C | N-Phenyldiethanolamine | Polymeric dyes for materials |
Functionalization of the Pyrazole Ring
The 1-ethyl-1H-pyrazole ring undergoes electrophilic substitution or cross-coupling reactions:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C-4 position.
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Suzuki Coupling : Pd-catalyzed cross-coupling with arylboronic acids .
| Reaction | Reagents | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄ | C-4 | 4-Nitro-pyrazole derivative |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃ | C-3/C-5 | Biaryl-functionalized pyrazole |
Stability Under Thermal and Photolytic Conditions
The compound’s stability is influenced by its substituents:
Preparation Methods
Cyclocondensation of Hydrazine with 1,3-Diketones
Pyrazole rings are conventionally synthesized via the reaction of hydrazines with 1,3-diketones. For 1-ethyl-1H-pyrazole-5-carboxylic acid, ethyl hydrazine reacts with ethoxymethylene malonic acid under acidic conditions (e.g., HCl in ethanol) to yield the pyrazole core. The reaction mechanism involves nucleophilic attack by hydrazine on the diketone, followed by cyclization and dehydration.
Optimization Note : Temperature control at 60–80°C minimizes side products. Yields typically range from 70–85% after recrystallization from ethanol/water.
Preparation of 4-Methoxybenzo[d]thiazol-2-amine
Cyclization of 2-Amino-4-methoxybenzenethiol with Cyanogen Bromide
The benzo[d]thiazole ring is constructed by treating 2-amino-4-methoxybenzenethiol with cyanogen bromide (BrCN) in dichloromethane. The reaction proceeds via nucleophilic substitution at the thiol group, followed by intramolecular cyclization to form the thiazole ring.
Reaction Conditions :
- Solvent : Anhydrous dichloromethane.
- Temperature : 0°C to room temperature.
- Yield : 65–75% after column chromatography (silica gel, hexane/ethyl acetate).
Amide Bond Formation
Coupling of 1-Ethyl-1H-pyrazole-5-carboxylic Acid with 2-(Dimethylamino)ethylamine
The carboxylic acid is activated using ethyl chloroformate in the presence of N-methylmorpholine, forming a mixed anhydride. Subsequent reaction with 2-(dimethylamino)ethylamine in tetrahydrofuran (THF) yields the secondary amide intermediate.
Key Parameters :
- Molar Ratio : 1:1.2 (acid to amine).
- Reaction Time : 12–16 hours at 0–5°C.
- Workup : Extraction with ethyl acetate, followed by drying over MgSO₄.
Secondary Amide Coupling with 4-Methoxybenzo[d]thiazol-2-amine
The secondary amide undergoes a second coupling reaction with 4-methoxybenzo[d]thiazol-2-amine using a carbodiimide reagent (e.g., EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This step introduces the benzo[d]thiazole substituent via nucleophilic acyl substitution.
Optimization Challenges :
- Steric Hindrance : Bulky substituents necessitate extended reaction times (24–48 hours).
- Catalyst : 4-Dimethylaminopyridine (DMAP) enhances coupling efficiency by 15–20%.
Formation of Hydrochloride Salt
The tertiary amine in the final product is protonated using hydrogen chloride (HCl) gas in anhydrous diethyl ether. The hydrochloride salt precipitates as a crystalline solid, which is filtered and washed with cold ether.
Critical Considerations :
- Stoichiometry : Excess HCl (1.2 equivalents) ensures complete salt formation.
- Purity : Recrystallization from methanol/diethyl ether achieves >99% purity (HPLC).
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.45 (m, 3H, aromatic-H), 4.32 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.87 (s, 3H, OCH₃), 3.45–3.12 (m, 4H, NCH₂CH₂N), 2.85 (s, 6H, N(CH₃)₂), 1.41 (t, J = 7.2 Hz, 3H, CH₂CH₃).
- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch).
Chromatographic Purity
- HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water, 1 mL/min).
- Mass Spec (ESI+) : m/z 414.2 [M+H]⁺.
Scale-Up and Industrial Considerations
Industrial synthesis employs continuous flow reactors for the coupling steps to enhance heat transfer and reduce reaction times. Solvent recovery systems (e.g., distillation) are integrated to minimize waste.
Q & A
Q. What are the standard synthetic routes for N-(2-(dimethylamino)ethyl)-1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide hydrochloride, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core, followed by coupling with the benzo[d]thiazole moiety. Key intermediates are synthesized via nucleophilic substitution or condensation reactions (e.g., using chloroacetyl chloride or hydrazonyl chlorides under basic conditions). Characterization relies on spectroscopic methods :
Q. How is the compound’s solubility and stability assessed for in vitro biological assays?
Solubility is tested in graded solvents (DMSO, PBS, ethanol) using UV-Vis spectroscopy or HPLC. Stability studies under physiological conditions (pH 7.4, 37°C) monitor degradation via LC-MS over 24–72 hours. For hygroscopic salts like the hydrochloride form, lyophilization and inert-atmosphere storage are recommended .
Q. What preliminary assays are used to evaluate biological activity, and how are false positives mitigated?
Initial screening includes:
- Enzyme inhibition assays (e.g., kinase or protease targets) with positive/negative controls.
- Antimicrobial disk diffusion (for thiazole-containing analogs) with zone-of-inhibition measurements. False positives are reduced via counter-screening against unrelated enzymes and using scrambled peptide substrates .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrazole-thiazole coupling step, given steric hindrance from the dimethylaminoethyl group?
Steric effects are addressed by:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates.
- Temperature modulation : Slow heating (40–60°C) prevents side reactions like N-dealkylation . Computational reaction path searches (e.g., DFT calculations) predict optimal transition states, reducing trial-and-error experimentation .
Q. How should contradictory structure-activity relationship (SAR) data be resolved when modifying the 4-methoxybenzo[d]thiazole moiety?
Discrepancies in SAR often arise from off-target interactions or conformational flexibility. Strategies include:
- Co-crystallization studies to validate binding poses (e.g., X-ray diffraction of ligand-target complexes).
- Molecular dynamics simulations to assess substituent effects on binding pocket occupancy.
- Meta-analysis of analogs (e.g., comparing methoxy vs. ethoxy derivatives in similar scaffolds) .
Q. What methodologies validate the compound’s mechanism of action when initial target prediction algorithms suggest multiple potential targets?
Integrate orthogonal approaches:
Q. How can metabolic instability of the dimethylaminoethyl group be addressed without compromising target affinity?
Prodrug strategies : Replace the dimethylamino group with enzymatically cleavable motifs (e.g., carbamates). Isosteric replacement : Substitute with piperazine or morpholine rings to reduce CYP450-mediated oxidation. Deuterium incorporation at labile C-H bonds slows hepatic metabolism .
Methodological Considerations for Data Interpretation
Q. How are computational docking results reconciled with experimental bioactivity data when discrepancies arise?
- Ensemble docking : Use multiple receptor conformations (e.g., from NMR or MD simulations) to account for flexibility.
- Binding free energy calculations : MM-PBSA/GBSA methods refine pose rankings.
- Experimental validation : Mutagenesis of key residues (e.g., benzo[d]thiazole-interacting amino acids) confirms docking predictions .
Q. What statistical frameworks are recommended for dose-response studies in heterogeneous cell populations?
- Hill slope normalization to account for variable receptor density across cell lines.
- Mixed-effects models to handle batch-to-batch variability in primary cells.
- Bootstrap resampling for EC₅₀/IC₅₀ confidence intervals .
Tables for Key Data
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Substituent on Benzo[d]thiazole | IC₅₀ (Kinase X) | LogP | Reference |
|---|---|---|---|
| 4-Methoxy | 12 nM | 2.1 | |
| 4-Ethoxy | 45 nM | 2.8 | |
| 4-Hydroxy | 220 nM | 1.6 |
Q. Table 2: Solvent Effects on Coupling Reaction Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 60 | 78 |
| THF | 60 | 34 |
| DCM | 40 | 52 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
